molecular formula C15H24 B1262148 (+)-Epi-isozizaene

(+)-Epi-isozizaene

Cat. No. B1262148
M. Wt: 204.35 g/mol
InChI Key: CYLSPJUZBPWJGC-ITDIGPHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-epi-isozizaene is a sesquiterpene.

Scientific Research Applications

  • Enzymatic Conversion and Fragmentation Analysis : Rabe, Klapschinski, and Dickschat (2016) investigated the EI-MS fragmentation mechanism of epi-isozizaene. They developed a systematic method called position-specific mass shift analysis, which is significant for understanding the fragmentation reactions of epi-isozizaene (Rabe, Klapschinski, & Dickschat, 2016).

  • Role in Antibiotic Biosynthesis : Lin and Cane (2009) explored the mechanism and stereochemistry of enzymatic formation of epi-isozizaene in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor (Lin & Cane, 2009).

  • Renewable Jet Fuel Precursor : Liu et al. (2018) identified epi-isozizaene as a promising jet fuel precursor. They produced high quantities of epi-isozizaene in Escherichia coli and Saccharomyces cerevisiae, demonstrating its potential as a sustainable alternative to petroleum-based jet fuels (Liu et al., 2018).

  • Structural Determination in Sesquiterpene Synthase : Lin, Hopson, and Cane (2006) determined the structure and stereochemistry of epi-isozizaene synthesized by the sesquiterpene synthase from Streptomyces coelicolor (Lin, Hopson, & Cane, 2006).

  • Chemodiversity in Terpenoid Cyclization : Li et al. (2014) studied the active site contour of epi-isozizaene synthase and its role in terpenoid cyclization, revealing insights into the product diversity generated by enzyme mutants (Li et al., 2014).

  • Sesquiterpenoid Biosynthetic Pathway Characterization : Takamatsu et al. (2011) characterized the sesquiterpenoid biosynthetic pathway in Streptomyces avermitilis, contributing to the understanding of epi-isozizaene and its oxidized derivatives (Takamatsu et al., 2011).

  • Crystal Structure Analysis : Aaron, Lin, Cane, and Christianson (2010) determined the X-ray crystal structure of epi-isozizaene synthase, providing insights into the enzyme's conformational changes and binding interactions for substrate catalysis (Aaron, Lin, Cane, & Christianson, 2010).

properties

Product Name

(+)-Epi-isozizaene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-ene

InChI

InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12H,5-9H2,1-4H3/t10-,12-,15+/m0/s1

InChI Key

CYLSPJUZBPWJGC-ITDIGPHOSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C([C@H]3CC[C@@]12C3)(C)C)C

SMILES

CC1CCC2=C(C(C3CCC12C3)(C)C)C

Canonical SMILES

CC1CCC2=C(C(C3CCC12C3)(C)C)C

synonyms

epi-isozizaene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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